[(4-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a methoxyphenyl group and a trifluoroethyl-pyrazolyl group connected through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-methoxybenzylamine and the 1-(2,2,2-trifluoroethyl)-1H-pyrazole separately. These intermediates are then coupled using a methylation reaction under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The trifluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the pyrazole ring can produce a dihydropyrazole compound.
Scientific Research Applications
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the trifluoroethyl-pyrazolyl group can form hydrogen bonds or hydrophobic interactions with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with similar compounds such as:
[(4-methoxyphenyl)methyl]amine: Lacks the trifluoroethyl-pyrazolyl group, resulting in different chemical and biological properties.
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})methanol: Contains a hydroxyl group instead of an amine, affecting its reactivity and interactions.
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})ketone:
The uniqueness of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C14H16F3N3O |
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Molecular Weight |
299.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C14H16F3N3O/c1-21-13-4-2-11(3-5-13)6-18-7-12-8-19-20(9-12)10-14(15,16)17/h2-5,8-9,18H,6-7,10H2,1H3 |
InChI Key |
GKCSPSQZGBOWMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CN(N=C2)CC(F)(F)F |
Origin of Product |
United States |
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